2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide
Descripción
Propiedades
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S/c1-33-22-11-7-6-10-21(22)28-25(31)17-36-27-29-20-9-5-4-8-19(20)26(32)30(27)15-14-18-12-13-23(34-2)24(16-18)35-3/h4-13,16H,14-15,17H2,1-3H3,(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCNEGNVPJFGNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Sulfanyl Group: The quinazolinone intermediate is then reacted with a thiol reagent to introduce the sulfanyl group at the desired position.
Attachment of the Methoxyphenyl Groups: The final step involves the coupling of the quinazolinone-sulfanyl intermediate with 3,4-dimethoxyphenyl ethylamine and 2-methoxyphenyl acetic acid under appropriate conditions, such as using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolinone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide
- 3,4-Dimethoxyphenethylamine
- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester
Uniqueness
2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is unique due to its combination of a quinazolinone core, sulfanyl group, and multiple methoxy groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from other similar compounds.
Actividad Biológica
The compound 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that belongs to the quinazolinone family. Its unique structure, characterized by a quinazolinone core and various substituents, suggests significant potential for various biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.43 g/mol. The structural features include:
- A quinazolinone moiety that is known for its diverse pharmacological properties.
- Methoxyphenyl groups that enhance solubility and reactivity.
- A sulfanyl group which may contribute to its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide exhibit antimicrobial activity. The mechanism may involve the inhibition of bacterial enzymes or disruption of cellular integrity, leading to cell death.
Anticancer Activity
Studies have shown that this compound may possess anticancer properties by modulating various signaling pathways involved in cell proliferation and apoptosis. For instance, compounds within the quinazolinone class have been reported to inhibit COX-2, an enzyme linked to cancer progression. In a related study, certain quinazolinone derivatives demonstrated significant COX-2 inhibitory activity, suggesting a potential pathway for anticancer effects .
The proposed mechanism of action includes:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress pathways.
- Cellular Signaling Modulation : It may interfere with signaling pathways that regulate cell survival and apoptosis.
- Reactive Oxygen Species (ROS) Reduction : By modulating oxidative stress responses, it could reduce cellular damage from ROS.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
-
COX-2 Inhibition : One study reported that quinazolinone derivatives showed COX-2 inhibition rates up to 47.1% at 20 μM concentration, indicating potential as anti-inflammatory agents .
Compound Name COX-2 Inhibition (%) Concentration (μM) Compound A 47.1 20 Compound B 27.72 22 Celecoxib 80.1 1 - Antimicrobial Activity : Another research highlighted the antimicrobial effects of similar quinazolinone derivatives against various bacterial strains, showcasing their potential in treating infections.
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions must be controlled to ensure purity?
- Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the quinazolinone core followed by sulfanyl-acetamide coupling. Key steps include:
- Step 1: Cyclization of substituted phenyl ethyl precursors under reflux with catalysts like acetic acid or DMSO to form the 3,4-dihydroquinazolin-4-one scaffold .
- Step 2: Thiolation using sulfurizing agents (e.g., Lawesson’s reagent) to introduce the sulfanyl group .
- Step 3: Acetamide coupling via nucleophilic substitution, often requiring anhydrous conditions and bases like triethylamine .
Critical parameters include temperature control (60–120°C), inert atmospheres (N₂/Ar), and purification via column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for confirming the molecular structure, and what spectral markers should researchers prioritize?
- Methodological Answer:
- ¹H/¹³C NMR: Focus on aromatic proton signals (δ 6.5–8.5 ppm for substituted phenyl groups) and acetamide NH (δ ~10 ppm). Quinazolinone carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
- FT-IR: Confirm sulfanyl (C-S) stretches at 600–700 cm⁻¹ and amide C=O at ~1650 cm⁻¹ .
- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error .
Advanced Research Questions
Q. How can computational reaction path search methods optimize synthesis, particularly in resolving yield inconsistencies?
- Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path simulations (e.g., via ICReDD’s workflow) can identify energy barriers in key steps like cyclization or thiolation . For example:
- Case Study: Optimizing solvent choice (DMSO vs. ethanol) for quinazolinone formation by calculating solvation energies and transition states .
- Data Integration: Combine computational predictions with experimental validation (e.g., HPLC monitoring) to refine reaction conditions and improve yields by 15–30% .
Q. How should researchers address discrepancies in reported biological activity data, particularly regarding anticancer mechanisms?
- Methodological Answer: Contradictions in activity data (e.g., IC₅₀ variability in cancer cell lines) require:
- Standardized Assays: Use identical cell lines (e.g., MCF-7, HepG2) and protocols (e.g., MTT assay duration) to minimize variability .
- Mechanistic Profiling: Conduct target-specific studies (e.g., kinase inhibition assays, apoptosis markers like caspase-3) to clarify whether activity stems from DNA intercalation or enzyme inhibition .
- Structural Analog Comparison: Benchmark against analogs (e.g., pyrimidine or triazole derivatives) to isolate substituent effects on bioactivity .
Key Recommendations
- Synthetic Challenges: Prioritize anhydrous conditions for sulfanyl-acetamide coupling to avoid hydrolysis .
- Data Reproducibility: Share raw spectral data (e.g., NMR FIDs) in supplementary materials for cross-validation .
- Advanced Studies: Combine molecular docking (e.g., AutoDock Vina) with mutagenesis assays to validate binding hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
